![molecular formula C25H20N4O3S3 B2522925 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 684231-70-7](/img/structure/B2522925.png)
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
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Description
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H20N4O3S3 and its molecular weight is 520.64. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Aldo-Keto Reductase AKR1C3
This compound has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . AKR1C3 is a target of interest in both breast and prostate cancer . The compound’s carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Antitumor Activity
The fragment of 3,4-dihydroisoquinolin-1(2H)-one, which is part of this compound, has been utilized as a privileged scaffold in the discovery of synthetically accessible drug molecules, such as antitumor agents .
Antimicrobial Activity
The same fragment has also been used in the development of antimicrobial agents .
Antiviral Activity
It has potential applications in the development of antiviral agents .
Antifungal Activity
The compound could also be used in the development of antifungal agents .
Metabolism Inhibition
The compounds showed good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate .
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S3/c1-15-26-20-10-11-21-23(22(20)33-15)34-25(27-21)28-24(30)17-6-8-19(9-7-17)35(31,32)29-13-12-16-4-2-3-5-18(16)14-29/h2-11H,12-14H2,1H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDJRWFCUGHPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
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